molecular formula C8H6N4O2 B1517394 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid CAS No. 1174307-19-7

6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid

Cat. No.: B1517394
CAS No.: 1174307-19-7
M. Wt: 190.16 g/mol
InChI Key: ZQDVWBXWFGILJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyridazine ring substituted with a pyrazolyl group at the 1-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid typically involves the reaction of pyridazine with pyrazole derivatives under specific conditions. One common method is the nucleophilic substitution reaction, where pyridazine reacts with a pyrazole derivative in the presence of a suitable catalyst and solvent.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. These methods ensure consistent quality and yield, making the production process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding. It can be used to develop new drugs and therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its pharmacological properties. It may be used in the development of new treatments for various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • 6-(1H-pyrazol-1-yl)nicotinic acid

  • 2-bromo-6-(1H-pyrazol-1-yl)pyridine

  • (6-(1H-pyrazol-1-yl)pyridin-3-yl)methanol

Uniqueness: 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid is unique due to its specific structural features, which include the pyridazine ring and the carboxylic acid group

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

6-pyrazol-1-ylpyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-8(14)6-2-3-7(11-10-6)12-5-1-4-9-12/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDVWBXWFGILJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.